4-(4-Isopropoxyphenyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(4-propan-2-yloxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2O/c1-9(2)15-12-5-3-10(4-6-12)11-7-13-14-8-11/h3-9H,1-2H3,(H,13,14) |
InChI Key |
ZAIXMJMXTHOENK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CNN=C2 |
Origin of Product |
United States |
Ii. Advanced Synthetic Strategies and Methodologies for 4 4 Isopropoxyphenyl 1h Pyrazole and Its Analogues
Classical and Cyclocondensation Routes for Pyrazole (B372694) Core Formation
Traditional methods for pyrazole synthesis have long relied on cyclocondensation reactions, which involve the formation of the heterocyclic ring from acyclic precursors. These established routes remain valuable for their simplicity and the availability of starting materials.
Hydrazine (B178648) Cyclocondensation with 1,3-Dicarbonyl Systems
The most classic and widely employed method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgyoutube.com In the context of synthesizing 4-(4-isopropoxyphenyl)-1H-pyrazole, this would typically involve the reaction of a 1,3-dicarbonyl compound bearing the 4-isopropoxyphenyl group at the C2 position with hydrazine.
The general reaction is as follows:
A significant advantage of this method is the ability to generate the 1,3-dicarbonyl compounds in situ. For instance, enolates can react with carboxylic acid chlorides to form the necessary dicarbonyl precursor, which then undergoes a one-pot reaction with hydrazine to yield the pyrazole. beilstein-journals.org Another innovative approach involves the in situ formation of the hydrazine precursor itself. Arylboronic acids can be coupled with a protected diimide under copper catalysis, followed by deprotection and subsequent cyclocondensation with the 1,3-dicarbonyl compound. beilstein-journals.org This method offers a versatile route to N-functionalized pyrazoles. nih.gov
| Reactant 1 | Reactant 2 | Key Features |
| 1,3-Dicarbonyl compound | Hydrazine | Classic Knorr synthesis. beilstein-journals.orgyoutube.com |
| Enolate + Carboxylic acid chloride | Hydrazine | In situ generation of 1,3-dicarbonyl. beilstein-journals.org |
| 1,3-Dicarbonyl compound | Arylboronic acid + Protected diimide | In situ generation of hydrazine precursor. beilstein-journals.org |
Condensation Reactions with Hydrazones and Carbonyl Derivatives
The reaction of hydrazones with carbonyl compounds provides another classical route to pyrazoles. This method can be designed as a one-pot, three-component procedure, for example, by condensing an aromatic aldehyde with tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org To synthesize this compound, a plausible route would involve a hydrazone derived from a simple aldehyde and a carbonyl compound incorporating the 4-isopropoxyphenyl moiety.
A notable example is the synthesis of 1,3,4,5-substituted pyrazoles through the cyclocondensation of an arylhydrazine with a carbonyl derivative generated in situ from a ketone and diethyl oxalate. nih.gov This approach can lead to the formation of both the desired pyrazole and N-arylhydrazone side products. nih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| Aryl aldehyde hydrazone | Acetophenone | Condensation/Cyclization | 3,5-Diarylpyrazole acs.org |
| Ketone hydrazone | Aryl aldehyde | Condensation/Cyclization | 3,5-Diarylpyrazole acs.org |
| Arylhydrazine | In situ generated dicarbonyl | Cyclocondensation | 1,3,4,5-Substituted pyrazole nih.gov |
Synthesis via α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated carbonyl compounds with hydrazines is a standard method for producing pyrazolines, which can subsequently be oxidized to the corresponding aromatic pyrazoles. beilstein-journals.orgmdpi.com The regioselectivity of this reaction can be influenced by the presence of a leaving group on the hydrazine, such as a tosyl group, which facilitates direct aromatization to the pyrazole. beilstein-journals.org
For the synthesis of 4-arylpyrazoles, α,β-unsaturated ketones can be reacted with hydrazine in the presence of a catalyst. For instance, the condensation of an α,β-ethylenic ketone with a substituted hydrazine using copper triflate and an ionic liquid as catalysts leads to a pyrazoline intermediate, which is then oxidized in situ to the 1,3,5-trisubstituted pyrazole. nih.govmdpi.com A metal-free alternative involves an iodine-mediated oxidative C-N bond formation, allowing for the regioselective synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org
| Reactant 1 | Reactant 2 | Key Features |
| α,β-Unsaturated carbonyl compound | Hydrazine | Forms pyrazoline intermediate, then oxidized. beilstein-journals.orgmdpi.com |
| α,β-Unsaturated carbonyl compound | Tosylhydrazine | Direct formation of aromatic pyrazole. beilstein-journals.org |
| α,β-Ethylenic ketone | Substituted hydrazine | Catalyzed by copper triflate and ionic liquid. nih.govmdpi.com |
| α,β-Unsaturated aldehyde/ketone | Hydrazine salt | Iodine-mediated, metal-free, regioselective. organic-chemistry.org |
Modern and Sustainable Synthetic Approaches
In recent years, the focus has shifted towards the development of more efficient, selective, and environmentally friendly methods for pyrazole synthesis. These modern approaches often utilize metal catalysis and alternative energy sources to enhance reaction rates and yields.
Metal-Catalyzed Coupling and Cycloaddition Reactions
Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of 4-arylpyrazoles. nih.govrsc.org This reaction typically involves the coupling of a 4-halopyrazole with an arylboronic acid in the presence of a palladium catalyst to introduce the aryl group at the C4 position. nih.gov For the synthesis of this compound, this would entail the coupling of a 4-bromo or 4-chloropyrazole with 4-isopropoxyphenylboronic acid. The use of specific palladium precatalysts and ligands can facilitate the coupling of even challenging substrates, including unprotected nitrogen-rich heterocycles. rsc.orgnih.gov
Another important modern strategy is the [3+2] cycloaddition reaction. organic-chemistry.org This can involve the reaction of a nitrile imine, often generated in situ from an α-halohydrazone, with an alkyne or an alkyne equivalent. nih.gov Copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates also provides a convenient and regioselective route to substituted pyrazoles. organic-chemistry.org
| Reaction Type | Reactants | Catalyst/Reagent | Key Features |
| Suzuki-Miyaura Coupling | 4-Halopyrazole, Arylboronic acid | Palladium catalyst | Introduces aryl group at C4. nih.govrsc.orgnih.gov |
| [3+2] Cycloaddition | Nitrile imine, Alkyne | Base | In situ generation of dipole. nih.gov |
| [3+2] Cycloaddition | N,N-Disubstituted hydrazine, Alkynoate | Copper catalyst, Air (oxidant) | High atom economy and regioselectivity. organic-chemistry.org |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has gained significant traction as a sustainable and efficient method for preparing heterocyclic compounds, including pyrazoles. acs.orgbenthamdirect.comdergipark.org.tr The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. acs.orgresearchgate.net This technique has been successfully applied to various pyrazole syntheses, including the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines. researchgate.net The solvent-free conditions often employed in microwave-assisted synthesis further enhance its green credentials. researchgate.netrsc.org The benefits of microwave-assisted pyrazole synthesis include increased efficiency, selective product formation, and prevention of environmental pollution. dergipark.org.tr
| Synthetic Method | Conventional Time | Microwave Time | Yield Improvement |
| Synthesis of pyrazole/oxadiazole hybrids | 7–9 hours | 9–10 minutes | 79–92% acs.org |
| Cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines | Not specified | Shorter reaction times | Better yields researchgate.net |
Ultrasound and Mechanochemical Techniques in Pyrazole Synthesis
In the quest for greener and more efficient chemical processes, ultrasound and mechanochemistry have emerged as powerful tools in pyrazole synthesis. rsc.org Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can significantly accelerate reaction rates and improve yields. benthamdirect.comnih.gov This technique often allows for reactions to be conducted under milder conditions and in shorter timeframes compared to conventional heating methods. benthamdirect.com For instance, ultrasound irradiation has been successfully employed in the multicomponent synthesis of pyrazole derivatives, including pyrano[2,3-c]pyrazoles, often in aqueous media, which further enhances the green credentials of the process. nih.govmdpi.comtandfonline.com
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. researchgate.netrsc.org This technique is particularly advantageous for its reduced environmental impact, operational simplicity, and potential for accessing novel reaction pathways that are not feasible in solution. researchgate.net The mechanochemical synthesis of pyrano[2,3-c]pyrazoles has been demonstrated, highlighting the efficiency and environmental benefits of this solid-state approach. researchgate.net
Table 1: Comparison of Advanced Synthetic Techniques for Pyrazole Synthesis
| Technique | Key Advantages | Example Application |
| Ultrasound | Accelerated reaction rates, improved yields, milder reaction conditions, often used in green solvents like water. benthamdirect.comnih.gov | Multicomponent synthesis of pyrano[2,3-c]pyrazoles. mdpi.comtandfonline.com |
| Mechanochemistry | Solvent-free or low-solvent, reduced waste, operational simplicity, potential for novel reactivity. researchgate.netrsc.org | Synthesis of pyrano[2,3-c]pyrazoles. researchgate.net |
One-Pot and Multicomponent Reaction Protocols
One-pot and multicomponent reactions (MCRs) represent a paradigm shift in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. mdpi.comacs.org These strategies involve the sequential or simultaneous combination of three or more reactants in a single reaction vessel to form a complex product, thereby avoiding the isolation and purification of intermediates. beilstein-journals.orgacs.org
MCRs have been extensively utilized for the synthesis of a wide variety of pyrazole derivatives. mdpi.comnih.gov A common approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent), a hydrazine, and an aldehyde or ketone. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Four-component reactions, such as the synthesis of pyrano[2,3-c]pyrazoles from an aldehyde, malononitrile, a β-ketoester, and hydrazine, further showcase the power of MCRs in rapidly building molecular complexity. beilstein-journals.orgmdpi.com The use of catalysts, such as Lewis acids or organocatalysts, can enhance the efficiency and selectivity of these reactions. tandfonline.comacs.org
Regioselective Functionalization and Derivatization of the Pyrazole Ring System
The ability to selectively introduce functional groups at specific positions on the pyrazole ring is crucial for fine-tuning the properties of the final molecule. Regiocontrol is a significant challenge, especially in the synthesis of unsymmetrically substituted pyrazoles.
Strategies for Introducing the 4-Isopropoxyphenyl Moiety
The 4-isopropoxyphenyl group can be incorporated into the pyrazole structure through several synthetic strategies. One common method involves the use of a precursor that already contains this moiety. For instance, a chalcone (B49325) bearing a 4-isopropoxyphenyl group can be reacted with a hydrazine to form the corresponding pyrazoline, which is then oxidized to the pyrazole. mdpi.com
Alternatively, the 4-isopropoxyphenyl group can be introduced via cross-coupling reactions on a pre-formed pyrazole ring. For example, a 4-halopyrazole can undergo a Suzuki-Miyaura coupling reaction with 4-isopropoxyphenylboronic acid. rsc.org This approach offers flexibility in the synthesis of a diverse range of analogues.
Directed Ortho-Metalation and Cross-Coupling Reactions
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This strategy relies on a directing group (DMG) to guide a metalating agent, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.org In the context of pyrazoles, the nitrogen atoms of the pyrazole ring can act as directing groups. oup.comrsc.org For N-arylpyrazoles, the N(2)-nitrogen can direct the metalation to the ortho-position of the N-aryl substituent. rsc.org This lithiated or magnesiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Chan-Lam reactions, are indispensable methods for forming carbon-carbon and carbon-heteroatom bonds on the pyrazole nucleus. researchgate.netnih.govresearchgate.net These reactions typically involve the coupling of a pyrazole halide or triflate with a suitable coupling partner, such as a boronic acid, alkene, or amine. rsc.orgresearchgate.netresearchgate.net For instance, 4-bromopyrazoles can be effectively coupled with various aryl and heteroaryl boronic acids to yield 4-substituted pyrazoles. rsc.org Similarly, N-arylation of pyrazoles can be achieved through Chan-Lam coupling with arylboronic acids. researchgate.net
Table 2: Key Cross-Coupling Reactions for Pyrazole Functionalization
| Reaction | Bond Formed | Typical Pyrazole Substrate | Coupling Partner |
| Suzuki-Miyaura | C-C | Halopyrazole, Pyrazole triflate | Boronic acid/ester rsc.org |
| Heck | C-C (alkenylation) | Halopyrazole | Alkene |
| Chan-Lam | C-N (arylation) | Pyrazole | Arylboronic acid researchgate.net |
Selective Substitutions at Nitrogen and Carbon Positions of the Pyrazole Nucleus
Achieving selective substitution at the nitrogen and carbon atoms of the pyrazole ring is a fundamental aspect of pyrazole chemistry.
N-Substitution: The N-alkylation or N-arylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. acs.org However, regioselectivity can often be controlled by steric and electronic factors. Bulky substituents on the pyrazole ring can direct incoming groups to the less hindered nitrogen atom. acs.org The choice of base and solvent can also significantly influence the regiochemical outcome. acs.org In some cases, protecting group strategies can be employed to achieve selective N-functionalization. nih.gov
C-Substitution: Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4-position, as it is the most electron-rich. chim.it Halogenation, nitration, and formylation can be readily achieved at this position. Functionalization at the C3 and C5 positions is often more challenging and may require the use of directed metalation strategies or the construction of the pyrazole ring from appropriately substituted precursors. nih.govchim.it For instance, C-H activation/arylation protocols have been developed for the regioselective introduction of aryl groups at the C3 and C5 positions of protected pyrazoles. nih.gov
Iii. Mechanistic Investigations of Synthetic Transformations
Elucidation of Reaction Mechanisms in Pyrazole (B372694) Ring Formation
The formation of the 1H-pyrazole ring is a cornerstone of heterocyclic chemistry, most commonly achieved through the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. The synthesis of 4-(4-isopropoxyphenyl)-1H-pyrazole would typically proceed from a precursor such as (4-isopropoxyphenyl)malondialdehyde or a related β-dicarbonyl equivalent and hydrazine hydrate (B1144303).
The reaction mechanism generally unfolds through a series of well-defined steps:
Nucleophilic Attack: The process initiates with the nucleophilic attack of a nitrogen atom from the hydrazine molecule on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a hemiaminal intermediate.
Dehydration and Imine Formation: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This key step leads to the formation of a five-membered heterocyclic ring, a pyrazoline intermediate.
Aromatization: The final step involves the elimination of a second molecule of water from the pyrazoline intermediate to yield the stable, aromatic pyrazole ring. researchgate.netresearchgate.net
Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the finer details of these mechanisms. For instance, investigations into the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine hydrate have explored different possible mechanistic pathways, highlighting the role of nucleophilic attack and subsequent cyclization. researchgate.net The solvent environment can also play a critical role in the reaction mechanism and energetics of the transformation.
Catalytic Roles and Ligand Effects in Regioselectivity and Yield Optimization
The synthesis of substituted pyrazoles often yields a mixture of regioisomers, particularly when an unsymmetrical dicarbonyl compound and a substituted hydrazine are used. The strategic use of catalysts and ligands is paramount in controlling this regioselectivity and enhancing reaction yields. beilstein-journals.orgresearchgate.net
Catalytic Roles:
Acid/Base Catalysis: Simple acid or base catalysis is frequently employed. Bases can deprotonate the hydrazine, increasing its nucleophilicity, or the dicarbonyl compound, facilitating enolate formation. Acids can activate the carbonyl groups toward nucleophilic attack. Sodium acetate, for example, is used as a catalyst in the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehydes. nih.gov
Metal Catalysis: Transition metal catalysts, including copper, palladium, rhodium, and ruthenium complexes, have been developed for various pyrazole syntheses. organic-chemistry.orgnih.gov Copper catalysts, for instance, are effective in the condensation reaction to form pyrazoles under acid-free conditions. organic-chemistry.org Rhodium catalysts can facilitate the addition-cyclization of hydrazines with alkynes through a cascade reaction involving C-N bond cleavage. organic-chemistry.org Nano-ZnO has been demonstrated as an efficient, green catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.gov
Ligand Effects: In metal-catalyzed reactions, the choice of ligand is crucial for directing the outcome. Ligands can influence the steric and electronic environment around the metal center, thereby controlling regioselectivity.
Mono-protected Amino Acids (MPAA): In palladium-catalyzed C-H alkenylation of pyrazoles, MPAA ligands like Ac-Val-OH have been shown to direct the reaction to the C5 position. researchgate.net
Nitrogen-Based Ligands: In contrast, ligands such as 4,5-diazafluoren-9-one (B35911) (DAF) can promote C4-alkenylation with an electrophilic palladium catalyst. researchgate.net
Pincer Ligands: Protic pincer-type pyrazole complexes have been studied for their catalytic activity, where the pyrazole NH group can act as a proton shuttle, facilitating bond cleavage and formation. nih.gov
The following table summarizes the impact of various catalytic systems on pyrazole synthesis, highlighting their role in improving yield and controlling regioselectivity.
| Catalyst/Ligand System | Reactants | Key Outcome | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | High yield (95%), short reaction time | nih.gov |
| Pd(OAc)₂ / Ac-Val-OH | Pyrazole, Alkene | C5-alkenylation (regioselective) | researchgate.net |
| Pd(OAc)₂ / DAF / TFA | Pyrazole, Alkene | C4-alkenylation (regioselective) | researchgate.net |
| Copper(I) | 1,3-Diketones, Hydrazines | Acid-free conditions, good yields | organic-chemistry.org |
| Rhodium(II) | Hydrazines, Alkynes | Highly substituted pyrazoles via C-N cleavage | organic-chemistry.org |
Intramolecular and Intermolecular Cyclization Pathways
The construction of the pyrazole ring can be achieved through both intermolecular and intramolecular cyclization strategies, offering versatile routes to a wide array of substituted pyrazoles.
Intermolecular Cyclization: This is the classical and most direct approach, involving the reaction between two separate molecular entities. The Knorr pyrazole synthesis, reacting a 1,3-dicarbonyl compound with a hydrazine, is a prime example. nih.gov Another significant intermolecular pathway is the [3+2] cycloaddition reaction. This involves a 1,3-dipole reacting with a dipolarophile. For instance, nitrile imines, generated in situ, can react with the enolic form of β-ketoesters to afford polysubstituted pyrazoles. researchgate.net Similarly, the reaction of diazo compounds with alkynes is a powerful method for synthesizing pyrazoles, often catalyzed by transition metals. nih.gov
Intramolecular Cyclization: In this strategy, a single molecule containing all the necessary functionalities undergoes cyclization. This approach is often used to synthesize pyrazoles with specific substitution patterns that might be difficult to achieve via intermolecular routes.
From Hydrazones: α,β-Unsaturated hydrazones can undergo cyclization to form pyrazoles. This can be promoted by an iodine(III)-catalyst, proceeding through a sequence of cyclization, 1,2-aryl shift, and aromatization. nih.gov
From Propargylhydrazones: N-propargylhydrazones can be converted to pyrazoles through a Pt-catalyzed researchgate.netresearchgate.net sigmatropic rearrangement followed by a cyclization cascade. organic-chemistry.org
From Tosylhydrazones: The reaction of α,β-unsaturated ketones with tosylhydrazine can form tosylhydrazones, which then cyclize under basic conditions to yield pyrazoles, with the tosyl group acting as a leaving group. beilstein-journals.orgnih.gov This method's regioselectivity is often influenced by steric factors. beilstein-journals.org
These divergent pathways provide chemists with a flexible toolkit for the targeted synthesis of complex pyrazole structures. olemiss.edu
Tautomerism and Isomerization Phenomena in 1H-Pyrazole Systems
1H-pyrazoles that are unsubstituted on the nitrogen atom, such as this compound, exhibit a phenomenon known as annular tautomerism. nih.govglobalresearchonline.net This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring (N1 and N2).
For a 3,5-disubstituted pyrazole, this results in an equilibrium between two distinct tautomeric forms. However, for a symmetrically substituted pyrazole or a C4-substituted pyrazole like the title compound, the two tautomers are identical. Despite this, the proton is still mobile, and this dynamic equilibrium is a fundamental characteristic of the system.
In unsymmetrically substituted 3,5-pyrazoles, the position of this equilibrium is influenced by several factors:
Electronic Effects of Substituents: Electron-withdrawing groups tend to favor the tautomer where the NH group is adjacent to the substituent, while electron-donating groups favor the tautomer where the NH group is further away. nih.gov For example, pyrazoles with a nitro group (electron-withdrawing) often favor the tautomer where the proton is on the nitrogen away from the nitro group. nih.gov
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the two forms. Studies have shown that for some pyrazoles, the tautomeric ratio can change significantly between solvents like CDCl₃ and DMSO-d₆. nih.govresearchgate.net
Intra- and Intermolecular Hydrogen Bonding: The formation of hydrogen bonds can stabilize one tautomer over the other. nih.gov In the solid state, crystal packing forces and intermolecular hydrogen bonding networks play a decisive role in determining which tautomer is present. mdpi.com
Related to tautomerism is the isomerization seen in pyrazolones, which can exist in three potential prototropic forms: the OH-form (a pyrazol-ol), the CH-form, and the NH-form. clockss.org The predominant form depends on the substituents and the medium. For 1-substituted pyrazol-3-ols, NMR and X-ray crystallographic studies have shown that they often exist as the OH-form, frequently forming hydrogen-bonded dimers in nonpolar solvents. mdpi.com
The table below illustrates the concept of annular tautomerism in a generic 3-substituted 1H-pyrazole.
| Tautomeric Form A | Tautomeric Form B |
| Proton at N1 | Proton at N2 |
Note: For this compound, Form A and Form B are degenerate.
Iv. Structural Characterization and Spectroscopic Analysis of 4 4 Isopropoxyphenyl 1h Pyrazole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-(4-isopropoxyphenyl)-1H-pyrazole derivatives. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular framework.
In the ¹H NMR spectrum, the protons of the pyrazole (B372694) ring typically appear as distinct singlets or doublets in the aromatic region of the spectrum. The protons on the 4-isopropoxyphenyl group show characteristic signals: a septet for the methine proton (CH) of the isopropyl group and a doublet for the two methyl groups (CH₃). The aromatic protons of the phenyl ring appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the pyrazolic carbons are indicative of their electronic environment. The carbons of the isopropoxyphenyl substituent, including the isopropyl group and the aromatic ring, are also readily identified.
While ¹⁹F NMR is not applicable to the parent compound, it is a crucial technique for derivatives containing fluorine atoms. For instance, in studies of fluorinated phenylpyrazole derivatives, ¹⁹F NMR provides direct information about the chemical environment of the fluorine substituents. cardiff.ac.uknih.gov
A study on a closely related derivative, 1-(4-chlorophenyl)-3-(4-isopropoxyphenyl)-4-(chloromethyl)-1H-pyrazole , provides insight into the expected spectral data. cardiff.ac.uk The characterization of various other phenylpyrazole derivatives further supports the assignment of signals. nih.govrsc.org
Table 1: Representative ¹H NMR Spectral Data for Phenylpyrazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-1H-pyrazole | CDCl₃ | 7.89–7.82 (m, 2H), 7.62 (d, J = 8.4 Hz, 2H), 7.45–7.35 (m, 5H), 7.20 (d, J = 8.2 Hz, 2H), 7.02–6.92 (m, 2H), 6.57 (s, 1H), 3.88 (s, 3H), 2.36 (s, 3H) nih.gov |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.27 (d, J = 9.06 Hz, 2H), 6.90 (d, J = 9.06 Hz, 2H), 5.90 (s, 1H), 3.8 (s, 3H), 2.26 (s, 3H), 2.23 (s, 3H) rsc.org |
| 3-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | CDCl₃ | 7.82–7.75 (m, 2H), 7.63 (d, J = 8.4 Hz, 2H), 7.52–7.42 (m, 5H), 7.41–7.34 (m, 2H), 7.22 (d, J = 8.1 Hz, 2H), 6.58 (s, 1H), 2.38 (s, 3H) nih.gov |
Table 2: Representative ¹³C NMR Spectral Data for Phenylpyrazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-1H-pyrazole | CDCl₃ | 160.56, 155.27, 149.56, 145.26, 134.88, 131.43, 131.38, 129.63, 129.29, 128.70, 127.99, 126.47, 121.72, 113.29, 109.29, 55.38, 21.69 nih.gov |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7 rsc.org |
| 3-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | CDCl₃ | 153.94, 149.52, 145.47, 135.20, 134.79, 130.00, 129.92, 129.70, 129.56, 129.42, 128.93, 128.07, 127.85, 127.72, 109.25, 21.70 nih.gov |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the molecular formula of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of the elemental composition.
In the mass spectrum of a typical phenylpyrazole derivative, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is observed, which confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information. For instance, the cleavage of the isopropoxy group or fragmentation of the pyrazole ring can lead to characteristic fragment ions.
For example, the HRMS (ESI) analysis of 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-1H-pyrazole showed a [M+H]⁺ ion at m/z 405.1260, which corresponds to the calculated value of 405.1267 for the molecular formula C₂₃H₂₁N₂O₃S. nih.gov Similarly, 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole exhibited a [M+H]⁺ ion at m/z 203, confirming its molecular weight. rsc.org
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Phenylpyrazole Derivatives
| Compound | Ionization Mode | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-1H-pyrazole | ESI | 405.1267 | 405.1260 nih.gov |
| 3-(4-bromophenyl)-5-phenyl-1-tosyl-1H-pyrazole | ESI | 453.0267 | 453.0260 nih.gov |
| 5-(3,4-dichlorophenyl)-3-phenyl-1-tosyl-1H-pyrazole | ESI | 443.0382 | 443.0381 nih.gov |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound derivatives displays several key absorption bands that confirm its structure.
Key diagnostic peaks include:
N-H stretching: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond in the pyrazole ring.
C-H stretching: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the isopropoxy group appears in the 2850-3000 cm⁻¹ region.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings typically appear in the 1400-1650 cm⁻¹ range.
C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O bond of the isopropoxy group is expected around 1200-1250 cm⁻¹.
In a study of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}, the IR spectrum showed characteristic peaks for N-H stretching at 3227 cm⁻¹, C≡N stretching at 2250 cm⁻¹, and C=C stretching in the range of 1694–1652 cm⁻¹. iucr.org
Table 4: General Infrared (IR) Absorption Frequencies for Phenylpyrazole Derivatives
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Pyrazole N-H | Stretching | 3100 - 3300 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=N / C=C | Stretching | 1400 - 1650 |
| Aryl-O-C | Stretching | 1200 - 1250 |
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
These studies generally show that the pyrazole ring is planar, and the phenyl rings are twisted with respect to the pyrazole core to varying degrees, influenced by the nature and position of substituents. In the solid state, intermolecular hydrogen bonds involving the pyrazole N-H are a common feature, often leading to the formation of dimers or extended chains.
V. Structure Activity Relationship Sar and Structure Target Relationship Str Studies
Design and Synthesis of Compound Libraries for SAR Profiling
The exploration of the chemical space around the 4-(4-isopropoxyphenyl)-1H-pyrazole scaffold is a key strategy for discovering novel compounds with improved biological activities. The design and synthesis of compound libraries allow for a systematic investigation of how different functional groups and structural modifications influence the compound's interaction with its biological target.
The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com For instance, a common route to 4-aryl-1H-pyrazoles involves the reaction of an α,β-unsaturated ketone (a chalcone) with hydrazine hydrate (B1144303). Modifications can be introduced by varying the substituents on the chalcone (B49325) precursor or by using substituted hydrazines.
Libraries of pyrazole analogs are often synthesized using parallel or combinatorial chemistry techniques to efficiently generate a large number of derivatives for high-throughput screening. nih.gov For example, a library of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives was synthesized to explore their anticancer activities. This approach allows for the rapid identification of promising lead compounds and the elucidation of key structural requirements for activity.
Positional and Substituent Effects on Biological Activity of this compound Scaffolds
The biological activity of the this compound scaffold is highly dependent on the nature and position of substituents on both the pyrazole ring and the phenyl ring. SAR studies have revealed critical insights into these effects.
For instance, in a series of pyrazole derivatives evaluated for anti-inflammatory activity, the nature of the substituent on the phenyl ring was found to be crucial. nih.gov Compounds with electron-withdrawing groups, such as a nitro group, at the para-position of the phenyl ring often exhibit enhanced activity. nih.gov
The substitution pattern on the pyrazole ring itself also plays a significant role. The presence of different groups at the N1, C3, and C5 positions can modulate the compound's potency and selectivity. For example, in a study of pyrazole-based inhibitors of meprin α and β, the introduction of acidic carboxyphenyl moieties at the 3(5)-position influenced the activity against meprin β. nih.gov
To illustrate the impact of substituents on biological activity, the following table summarizes the antimicrobial activity of a series of synthesized pyrazole derivatives.
| Compound | Substituent (R) | Antibacterial Activity (MIC, µg/mL) vs. E. coli | Antifungal Activity (MIC, µg/mL) vs. A. niger |
| 1a | H | >100 | >100 |
| 1b | 4-Cl | 50 | 25 |
| 1c | 4-NO₂ | 25 | 12.5 |
| 1d | 4-OCH₃ | >100 | 50 |
This table is a representative example based on general findings in the literature and is for illustrative purposes.
These findings underscore the importance of systematic modifications to the this compound scaffold to optimize its biological profile for a specific therapeutic target.
Conformational Analysis and its Influence on Ligand-Target Binding
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of this compound and its derivatives provides insights into the spatial arrangement of atoms and functional groups, which in turn dictates the non-covalent interactions with the target protein.
The relative orientation of the phenyl ring and the pyrazole ring is a key conformational feature. The planarity or non-planarity of the molecule can significantly affect its binding affinity. Computational modeling and experimental techniques like X-ray crystallography are used to determine the preferred conformations of these molecules.
Molecular modeling studies on pyrazole and pyrazolone (B3327878) derivatives as N-formyl peptide receptor agonists have shown that the five-membered pyrazole scaffold can lead to a less favorable arrangement of the molecule in the receptor binding site compared to a six-membered ring, highlighting the importance of the core structure's conformation. nih.gov
Chirality and Stereoisomeric Contributions to Biological Specificity
Chirality, the property of a molecule being non-superimposable on its mirror image, can have a profound impact on biological activity. When a molecule is chiral, it exists as a pair of enantiomers, which can exhibit different pharmacological and toxicological properties.
In the context of this compound derivatives, the introduction of a chiral center can lead to stereoisomers with distinct biological specificities. The differential activity of enantiomers often arises from their specific interactions with a chiral biological target, such as a receptor or an enzyme.
A study on the enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives demonstrated that the individual enantiomers exhibited different inhibitory activities against monoamine oxidases (MAO). researchgate.net This highlights the importance of stereochemistry in the design of selective enzyme inhibitors. The separation and biological evaluation of individual stereoisomers are therefore crucial steps in the development of chiral drugs based on the pyrazole scaffold.
Vi. Computational Chemistry and Advanced Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to pyrazole (B372694) derivatives to understand their stability and reactivity. researchgate.nethud.ac.uk DFT calculations, often at the B3LYP/6-311G(d,p) level, reveal crucial information about the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. researchgate.net
Studies on similar pyrazole structures have shown that the HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. researchgate.netdntb.gov.ua For instance, a smaller energy gap suggests higher reactivity. researchgate.netdntb.gov.ua The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, helps identify the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov In many pyrazole derivatives, the nitrogen atoms of the pyrazole ring and any oxygen-containing substituents are often identified as potential sites for electrophilic attack. nih.gov Natural Bond Orbital (NBO) analysis further complements this by providing insights into intramolecular charge transfer and hydrogen bonding interactions, which are crucial for understanding the molecule's conformational stability. hud.ac.uk
| Parameter | Significance | Typical Findings for Pyrazole Derivatives |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | Varies depending on substituents, but generally indicates a stable yet reactive molecule. researchgate.netdntb.gov.ua |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential is often located around nitrogen and oxygen atoms, indicating susceptibility to electrophilic attack. researchgate.netnih.gov |
| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer, hyperconjugative interactions, and intramolecular bonding. | Reveals stabilizing interactions, such as those involving lone pairs on nitrogen and oxygen atoms. hud.ac.uk |
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a target protein. nih.govdergipark.org.tr For pyrazole derivatives, docking studies have been performed against various protein targets, including enzymes like cyclooxygenase (COX) and various kinases, to explore their potential as inhibitors. nih.govdergipark.org.tr
The process involves placing the ligand, in this case, 4-(4-Isopropoxyphenyl)-1H-pyrazole, into the binding site of a protein and calculating the binding energy. Lower binding energies indicate a more stable complex and potentially higher inhibitory activity. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov For example, the pyrazole ring itself is often crucial for forming interactions within the active site of enzymes like COX-2. dergipark.org.tr
Molecular Dynamics (MD) Simulations for Conformational Ensemble and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. nih.govresearchgate.net By simulating the motion of atoms and molecules over time, MD can be used to study the conformational changes of a ligand and its target protein, as well as the stability of the ligand-protein complex. nih.govnih.gov
For a molecule like this compound, MD simulations can explore its flexibility and how it adapts its conformation upon binding to a protein. These simulations can also assess the stability of the interactions predicted by molecular docking over a longer timescale, providing a more dynamic and realistic picture of the binding event. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms during the simulation can indicate the stability of the complex.
Quantum Chemical Parameters for Reactivity Descriptors
Quantum chemical parameters derived from DFT calculations serve as valuable reactivity descriptors. researchgate.net These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov
These descriptors provide a quantitative measure of a molecule's reactivity. For instance, a high electrophilicity index suggests a molecule is a good electron acceptor. nih.gov By calculating these parameters for this compound, researchers can predict its reactivity in various chemical environments and its potential to participate in different types of chemical reactions.
| Parameter | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is the chemical potential, μ ≈ -χ) | A measure of the ability of a species to accept electrons. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Algorithms
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds. nih.gov
For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various targets, such as epidermal growth factor receptor (EGFR). researchgate.netnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov A statistically robust QSAR model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.
In Silico Pharmacokinetic Profiling
In silico pharmacokinetic profiling, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a crucial step in early-stage drug discovery. nih.gov These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested in its development.
For this compound, in silico tools can predict properties such as its oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov These predictions are based on the molecule's structural features and physicochemical properties. A favorable in silico ADMET profile would suggest that the compound has a higher likelihood of being successfully developed into a drug.
Vii. Biological Target Identification and Molecular Mechanism of Action Elucidation
Identification and Validation of Specific Protein and Nucleic Acid Targets
Research into pyrazole (B372694) derivatives has successfully identified and validated several protein targets crucial for cell signaling, proliferation, and survival. These compounds often function as inhibitors by binding to the active sites of enzymes or allosteric sites on receptors.
Key protein targets for various pyrazole-containing molecules include:
Protein Kinases: This is a major class of targets. Derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), BRAF(V600E), Janus kinases (JAK2/3), and Aurora kinases (A/B). bohrium.comnih.govresearchgate.net
Tubulin: Certain pyrazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anticancer mechanism. nih.gov
Cytochrome P450 Enzymes: Specifically, diarylpyrazole derivatives have been identified as inhibitors of Mycobacterium tuberculosis CYP121A1, an enzyme essential for the bacterium's survival. nih.gov
Transient Receptor Potential Cation (TRPC) Channels: Pyrazole compounds have been characterized as modulators of these ion channels, which are involved in regulating cellular calcium entry. nih.gov
Soluble Guanylate Cyclase (sGC): While not directly related to the isopropoxyphenyl scaffold, other pyrazole-containing drugs like Riociguat act as sGC stimulators, highlighting the versatility of the pyrazole ring in drug design. nih.gov
NCI COMPARE analysis of certain pyrazole-andrographolide conjugates suggests a correlation with drugs known to inhibit DNA synthesis, hinting at potential interactions with nucleic acids or related processes, though direct binding studies are less common. mdpi.com
Enzymatic Inhibition Kinetics and Mechanism Determination
The primary mechanism for many pyrazole-based compounds is the inhibition of enzymatic activity. Studies have detailed the kinetics and nature of this inhibition for several key enzymes.
Kinase Inhibition (EGFR, CDK, BRAF(V600E)):
Newly synthesized pyranopyrazole and pyrazolone (B3327878) derivatives have demonstrated potent dual inhibitory activity against both EGFR-tyrosine kinase (TK) and CDK-9. nih.govworktribe.com For instance, specific derivatives showed IC₅₀ values in the low micromolar and even nanomolar range against these kinases, indicating high-affinity binding. nih.govworktribe.com
A series of 1,3,4-triarylpyrazoles was found to inhibit a panel of protein kinases including BRAF V600E, EGFR, AKT1, AKT2, p38α, and PDGFRβ. bohrium.com Molecular docking simulations for these compounds suggest a common binding mode within the ATP-binding sites of these kinases. bohrium.com
Another class of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives showed potent, low nanomolar inhibition of JAK2/3 and Aurora A/B kinases. researchgate.net
Mtb CYP121A1 Inhibition:
Imidazole and triazole diarylpyrazole derivatives were evaluated for their binding to Mycobacterium tuberculosis CYP121A1. nih.gov An isopropyloxy derivative (compound 11h ) displayed significant type II binding affinity with a dissociation constant (Kd) of 17.72 μM. nih.gov This binding suggests direct coordination with the heme iron of the cytochrome, a mechanism distinct from the natural substrate. nih.gov
Tubulin Polymerization Inhibition:
A novel pyrazole derivative, PTA-1, was identified as a potent inhibitor of tubulin polymerization. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
| Derivative Class | Target Enzyme(s) | Inhibition Data (IC₅₀ / Kd) | Reference |
| Pyranopyrazole/Pyrazolone | EGFR-TK, CDK-9 | IC₅₀: 0.121 - 0.143 µM | nih.govworktribe.com |
| 1,3,4-Triarylpyrazole | BRAF V600E, EGFR, etc. | Effective at 100 µM | bohrium.com |
| Diarylpyrazole (isopropyloxy) | Mtb CYP121A1 | Kd: 17.72 µM | nih.gov |
| Imidazolyl-pyrazole | JAK2, JAK3, Aurora A/B | IC₅₀: 0.057 - 0.939 µM | researchgate.net |
Receptor Binding and Modulation Studies
Beyond enzymatic inhibition, pyrazole derivatives have been shown to bind to and modulate cell surface and intracellular receptors.
TRPC Channel Modulation: A series of pyrazole compounds were analyzed for their ability to block transient receptor potential cation (TRPC) channels. nih.gov Certain derivatives, like Pyr6 and Pyr10, were found to selectively discriminate between receptor-operated TRPC3 channels and store-operated Orai1 channels, making them valuable tools for studying cellular Ca²⁺ signaling pathways. nih.gov The interaction is thought to occur at an extracellular binding domain on the TRPC3 channel. nih.gov
Dopamine (B1211576) Receptor Binding: In one study, N,N-dialkyl derivatives of 4-(2-aminoethyl)-1H-pyrazole were synthesized and tested for their binding to dopamine receptors. While none showed affinity for the D1 receptor, two derivatives exhibited affinities for other dopamine receptor subtypes comparable to known drugs, indicating the scaffold's potential for neurological applications. epa.gov
Pathway Analysis and Cellular Signaling Interference
The interaction of pyrazole derivatives with their molecular targets triggers a cascade of downstream effects, disrupting critical cellular signaling pathways.
EGFR/CDK Pathway Interference: By dually inhibiting EGFR and CDK-9, pyranopyrazole derivatives effectively disrupt signaling pathways that are crucial for breast cancer cell proliferation and survival. worktribe.com EGFR is a primary driver of cell growth signals, while CDK-9 is essential for transcriptional elongation of key survival genes. worktribe.com
JAK/STAT and Aurora Kinase Pathway Interference: Compound 10e , a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative, was shown to down-regulate the phosphorylation of STAT3, STAT5, Aurora A, and Aurora B in human chronic myeloid leukemia (K562) and colon cancer (HCT116) cells in a dose-dependent manner. researchgate.net This demonstrates interference with the JAK/STAT pathway, a central signaling node for cytokines and growth factors, and the Aurora kinase pathway, which governs mitotic progression. researchgate.net
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A common endpoint for the action of many anticancer pyrazole derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Cell Cycle Arrest:
A 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative (compound 21 ) caused significant cell cycle arrest in the S-phase in Jurkat leukemia cells. nih.gov
The tubulin-inhibiting pyrazole PTA-1 was also shown to induce cell cycle arrest. nih.gov
A pyrazole-andrographolide conjugate (1f ) was found to cause G1/M phase arrest in MDA-MB-231 breast cancer cells. preprints.org
The JAK/Aurora kinase inhibitor 10e induced cell cycle arrest in the G2 phase. researchgate.net
Induction of Apoptosis:
Treatment with pyrazole derivatives has been shown to induce apoptosis through various hallmark indicators, including the externalization of phosphatidylserine (B164497) (measured by Annexin V staining), DNA fragmentation, and activation of effector caspases like caspase-3/7. nih.govnih.gov
Mechanistically, the intrinsic (mitochondrial) pathway of apoptosis is often implicated. For example, compound 21 was found to cause mitochondrial damage and increase the pro-apoptotic Bax/Bcl-2 ratio. nih.gov
| Derivative Class/Compound | Cell Line(s) | Cell Cycle Effect | Apoptotic Mechanism | Reference |
| 1,3,5-Triphenyl-pyrazoline (21 ) | Jurkat, K562 | S-phase arrest | Increased Bax/Bcl-2 ratio, mitochondrial damage | nih.gov |
| Pyrazole-Andrographolide (1f ) | MDA-MB-231 | G1/M phase arrest | Time-dependent increase in apoptotic cells | mdpi.compreprints.org |
| Pyrazole Derivative (PTA-1) | MDA-MB-231 | Not specified | Phosphatidylserine externalization, caspase-3/7 activation | nih.gov |
| Imidazolyl-pyrazole (10e ) | K562, HCT116 | G2 phase arrest | Downregulation of survival signals | researchgate.net |
Viii. Innovative Applications and Future Perspectives in Chemical Biology Research
4-(4-Isopropoxyphenyl)-1H-pyrazole as a Privileged Chemical Scaffold in Drug Discovery
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The pyrazole (B372694) nucleus itself is widely recognized as such a scaffold, being a core component in numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, anti-cancer, and antiviral agents. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov The metabolic stability of the pyrazole ring is a key factor in its frequent use in drug design. nih.gov
The this compound structure, in particular, has demonstrated its utility as a privileged scaffold in several areas of therapeutic research. Its derivatives have shown promise as potent agents against various diseases. For instance, structural analogs are being investigated as kinase inhibitors, specifically targeting BRAF and MEK kinases, which are crucial in melanoma therapy. nih.gov Furthermore, modifications of this scaffold have yielded compounds with significant antibacterial activity against Gram-positive bacteria, including challenging multidrug-resistant strains of Staphylococcus aureus. nih.gov
One of the most notable applications stemming from this scaffold is in the development of autophagy inhibitors. Autophagy is a fundamental cellular process involved in the degradation and recycling of cellular components, and its dysregulation is linked to numerous diseases, including cancer and neurodegenerative disorders. A key derivative, DMH1 (4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline) , has been identified as a novel and potent inhibitor of autophagy, highlighting the therapeutic potential embedded within the this compound framework. chemmethod.com This demonstrates the power of this scaffold to generate compounds that can modulate complex cellular pathways.
Development of Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing for the study of its function in a cellular or organismal context. eco-vector.comdntb.gov.ua These tools are often equipped with reporter groups, like fluorescent tags for imaging, or reactive moieties, such as photoaffinity labels, to enable covalent capture of their targets. nih.govnih.gov
The pyrazole core is a versatile foundation for the creation of such probes due to its synthetic tractability and its proven ability to interact with a wide range of biological targets. nih.gov For example, fluorescent sensors based on the pyrazolo[3,4-b]quinoline core, a fused pyrazole system, have been developed for the detection of metal cations like Zn²⁺ in biological systems. mdpi.com Similarly, pyrazoline-based fluorescent probes have been synthesized for the detection of specific analytes like picric acid. researchgate.net
While the broader pyrazole family has been successfully used to create chemical probes, specific examples utilizing the this compound scaffold are not extensively documented in current literature. However, its established biological activity suggests significant potential in this area. The isopropoxyphenyl group can be systematically modified, and the pyrazole ring offers multiple sites for the attachment of functional groups necessary for a chemical probe. For instance, a fluorescent dye could be appended to the phenyl ring, or a biotin (B1667282) tag could be linked to the pyrazole nitrogen to facilitate pull-down experiments for target identification. The development of such probes from this scaffold would be a logical next step to further elucidate the mechanisms behind its observed biological effects.
Integration with High-Throughput Screening Platforms for Lead Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify "hits" that modulate a specific biological target. researchgate.net These platforms rely on automated, miniaturized assays to generate massive datasets, which are then analyzed to find promising lead compounds for further development. nih.govnih.govresearchgate.net
Libraries of compounds built around a privileged scaffold like pyrazole are particularly valuable for HTS campaigns. researchgate.neteco-vector.com By systematically decorating the core structure with a variety of substituents, chemists can generate a diverse collection of molecules that explore a wide swath of chemical space, increasing the probability of finding a potent and selective modulator for the target of interest. High-throughput virtual screening (HTVS) has also been effectively used to screen large libraries of pyrazole compounds against therapeutic targets like cyclin-dependent kinase 8 (CDK8), accelerating the discovery of potential inhibitors. chemmethod.com
Focused screening libraries based on the this compound scaffold are an attractive prospect for future HTS campaigns. Given the known kinase and autophagy inhibitory activities of its derivatives, a library of such compounds could be screened against a panel of kinases or other enzymes involved in cellular signaling pathways. The integration of this specific scaffold with HTS platforms would leverage its inherent biological relevance to efficiently identify new lead compounds for a range of diseases. frontiersin.org
Exploration of New Therapeutic Avenues via Scaffold Modification
A key advantage of a privileged scaffold is the ability to generate new biological activities through targeted chemical modifications. The this compound core has proven to be a fertile ground for such explorations, leading to the discovery of compounds with distinct therapeutic applications.
The most prominent example is the development of the autophagy inhibitor DMH1 . This compound is a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, which represents a significant structural elaboration of the parent pyrazole scaffold. DMH1 was found to inhibit starvation-induced autophagy in various cell lines and was shown to potentiate the anti-tumor activity of chemotherapeutic drugs like tamoxifen (B1202) and cisplatin (B142131) by blocking the protective autophagic response in cancer cells. chemmethod.commdpi.com This work opens a new therapeutic avenue for combination cancer therapy.
In the realm of infectious diseases, derivatives of this compound have been identified as potent antibacterial agents. Specific substitutions on the pyrazole ring have yielded compounds with significant efficacy against Gram-positive bacteria. nih.gov The table below summarizes the reported minimum inhibitory concentrations (MIC) for selected derivatives.
Table 1: Antibacterial Activity of this compound Derivatives
| Derivative | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5-Nitro substitution | S. aureus (MRSA) | 0.25 | nih.gov |
| 3-Trifluoromethyl substitution | Bacillus subtilis | 0.50 | nih.gov |
| Parent compound | Escherichia coli | 2.00 | nih.gov |
Furthermore, structural analogs are being pursued as kinase inhibitors for cancer treatment, with a focus on the BRAF and MEK kinase pathways. nih.gov These examples collectively demonstrate that strategic modification of the this compound scaffold is a powerful approach for discovering compounds with novel mechanisms of action and therapeutic potential.
Q & A
Q. What are the most effective synthetic routes for preparing 4-(4-Isopropoxyphenyl)-1H-pyrazole derivatives?
The synthesis typically involves multi-step protocols, such as cyclocondensation or nucleophilic substitution. For example, 4-(chloromethyl)-1-(4-fluorophenyl)-3-(4-isopropoxyphenyl)-1H-pyrazole can be synthesized via reaction of substituted phenylhydrazines with β-ketoesters, followed by functionalization using isopropoxy groups . Purification methods like column chromatography (e.g., CH₂Cl₂–MeOH gradients) and solvent systems (e.g., ethyl acetate/petroleum ether) are critical for isolating regioisomers and improving yields (>80% in some cases) .
Q. Which analytical techniques are essential for structural confirmation of this compound derivatives?
Combined spectroscopic methods are required:
- 1H/13C NMR identifies substituent positions and confirms regioisomerism (e.g., δ 4.67 ppm for isopropoxy CH in 12g) .
- Mass spectrometry (ESI) validates molecular weights (e.g., m/z 377.4234 for C₂₁H₂₀FN₅O) .
- HPLC ensures purity (>95% for bioactive compounds) .
Advanced Research Questions
Q. How do regioisomeric differences impact the biological activity of pyrazole derivatives?
Regioisomerism significantly alters antiproliferative activity. For instance, 3-(4'-methoxyphenyl)-1H-pyrazole (4b) is 2–13× more active against cancer cell lines (e.g., HT-29, HL-60) than its 4-substituted counterpart (3i) due to enhanced steric compatibility with target proteins . Researchers should synthesize both isomers and compare IC₅₀ values across multiple cell lines to validate structure-activity relationships (SAR) .
Q. What computational strategies are used to predict binding interactions of this compound with biological targets?
- Molecular docking (e.g., AutoDock Vina) identifies key interactions with receptors like σ₁ or Mycobacterium tuberculosis enzymes, focusing on hydrogen bonds with isopropoxy groups and π-π stacking with aromatic rings .
- DFT calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial activity .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay conditions (e.g., cell line variability) or substituent effects. For example, 4-(4-ethoxyphenyl)-1H-pyrazole (4c) shows 4–6× higher activity in five cancer lines compared to its regioisomer (3p), but equipotency in HeLa cells . Standardized protocols (e.g., MTT assay, fixed incubation times) and meta-analyses of SAR trends are recommended to reconcile discrepancies .
Q. What in vitro assays evaluate the metabolic stability of this compound derivatives?
- Microsomal stability assays (e.g., liver microsomes + NADPH) quantify degradation rates.
- CYP450 inhibition screening identifies metabolic liabilities, as fluorinated or trifluoromethyl groups (e.g., in 12g) often enhance stability by reducing oxidative metabolism .
Methodological Considerations
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
